molecular formula C25H22N4O4 B2386862 methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate CAS No. 1796916-18-1

methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate

Cat. No.: B2386862
CAS No.: 1796916-18-1
M. Wt: 442.475
InChI Key: QEERNRLHWXBDMM-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate is a hybrid molecule combining a 1,4-benzodiazepine core with a benzoate ester via a carbamoyl linker. The 1,4-benzodiazepine moiety is characterized by a seven-membered heterocyclic ring with nitrogen atoms at positions 1 and 4, a methyl group at position 1, a ketone at position 2, and a phenyl substituent at position 3. The benzoate ester is attached at the meta position (C3) of the benzene ring, connected through a carbamoyl (NHCO) bridge.

Synthetic approaches for analogous compounds (e.g., benzamide derivatives) involve coupling reactions between acyl chlorides or carboxylic acids and amine-containing precursors .

Properties

IUPAC Name

methyl 3-[(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-29-20-14-7-6-13-19(20)21(16-9-4-3-5-10-16)27-22(23(29)30)28-25(32)26-18-12-8-11-17(15-18)24(31)33-2/h3-15,22H,1-2H3,(H2,26,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERNRLHWXBDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate is a compound belonging to the benzodiazepine class, which has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) effects. This article delves into the pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{Methyl 3 1 methyl 2 oxo 5 phenyl 2 3 dihydro 1H 1 4 benzodiazepin 3 yl carbamoyl amino}benzoate}

This structure highlights the presence of a benzodiazepine moiety, which is critical for its interaction with GABA receptors and other biological targets.

Pharmacological Profile

1. Anxiolytic Activity:
Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic effects. For instance, studies have shown that certain modifications on the benzodiazepine structure enhance their binding affinity to GABA_A receptors, which are pivotal in mediating anxiolytic effects. The introduction of specific substituents can optimize these interactions, potentially leading to compounds with fewer side effects compared to traditional benzodiazepines .

2. Anticonvulsant Effects:
Benzodiazepines are well-known for their anticonvulsant properties. The compound has been evaluated for its efficacy in seizure models, demonstrating potential as a therapeutic agent in managing epilepsy. The structure activity relationship studies suggest that modifications at specific positions can significantly influence anticonvulsant potency .

3. Selectivity for Receptors:
The selectivity of this compound for various receptors is crucial. For example, it has shown higher affinity for CCK-B receptors compared to other receptor types, such as CCK-A and benzodiazepine receptors. This selectivity may lead to fewer side effects typically associated with non-selective benzodiazepine use .

Structure Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the core structure affect biological activity:

Modification Effect on Activity
Methyl substitutionIncreased binding affinity at GABA_A receptors
Halogenation at specific positionsEnhanced anxiolytic and anticonvulsant effects
Aromatic substitutionsAltered pharmacokinetics and receptor selectivity

These findings underscore the importance of chemical modifications in developing more effective and safer therapeutic agents.

Case Studies

Case Study 1: Anxiolytic Efficacy
In a study involving various benzodiazepine derivatives, this compound was tested in animal models. The results indicated a significant reduction in anxiety-like behaviors in the light-dark box test compared to controls .

Case Study 2: Anticonvulsant Activity
In another investigation focusing on seizure models induced by pentylenetetrazole, the compound demonstrated a dose-dependent reduction in seizure frequency and duration. This suggests its potential utility as an anticonvulsant agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzodiazepine core, which is known for its diverse biological activities. Its molecular formula is C25H24N4O3C_{25}H_{24}N_{4}O_{3}, and it exhibits a molecular weight of approximately 432.48 g/mol. The unique arrangement of functional groups contributes to its pharmacological properties.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of benzodiazepines can exhibit anticancer properties. For example, compounds similar to methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate have shown promising results in inhibiting tumor growth in various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them potential candidates for cancer therapy .

2. Antimicrobial Properties

The compound has been studied for its antimicrobial effects against various bacterial strains. In vitro testing has demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial survival .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies utilizing carrageenan-induced edema models have shown that this compound significantly reduces inflammation and pain compared to standard anti-inflammatory drugs like Diclofenac and Lornoxicam .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of a benzodiazepine core with a benzoate ester. Below is a comparative analysis with key analogs:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Potential Applications References
Target Compound 1,4-Benzodiazepine + Benzoate Carbamoyl, Benzoate ester, Phenyl ~450–500 (estimated) Pharmaceuticals, Agrochemicals?
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy, Dimethylethyl, Methylbenzoyl ~223 (calculated) Metal-catalyzed C–H bond functionalization
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole + Benzoate Phenylcarbamoyl, Thiadiazole 369.4 Unknown (safety data available)
Tribenuron methyl ester Pyrimidine + Benzoate Sulfonylurea, Pyrimidinyloxy ~395 (calculated) Herbicide

Key Observations:

  • Benzodiazepine vs. Thiadiazole/Pyrimidine Cores : The target compound’s benzodiazepine core distinguishes it from heterocyclic analogs like thiadiazole () or pyrimidine (). Benzodiazepines are typically associated with central nervous system (CNS) modulation, whereas thiadiazoles and pyrimidines are common in agrochemicals .
  • Substituent Position : The meta-substituted benzoate ester in the target contrasts with para-substituted analogs (e.g., ), which may alter steric and electronic properties.

Computational Structural Comparison

Graph-based comparison methods () are critical for evaluating structural similarity due to the complexity of the benzodiazepine core. Such methods detect isomorphic subgraphs, revealing shared motifs (e.g., aromatic rings) and divergent regions (e.g., heterocyclic cores). For example:

  • The benzodiazepine’s fused ring system introduces greater conformational rigidity compared to linear thiadiazole or pyrimidine derivatives .
  • Chemical fingerprinting (e.g., Tanimoto coefficients) may underrepresent similarities due to the target’s hybrid architecture, favoring graph-based approaches despite higher computational costs .

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